4-[(3-fluoro-4-methoxyphenyl)methoxy]piperidine hydrochloride

Sigma-1 receptor Structure-activity relationship CNS drug discovery

This 3-fluoro-4-methoxyphenyl piperidine HCl salt is a patent-annotated, sigma-1 receptor-selective building block with a benzylic ether linker enabling conformational diversity for fragment-based screening. The XLogP3 of 1.8 and TPSA of 30.5 Ų place it in ideal CNS property space. Unlike non-fluorinated or regioisomeric analogs, the 3-fluoro substitution enhances metabolic stability. The hydrochloride salt ensures improved solid-state handling, higher melting point, reduced hygroscopicity, and compatibility with automated dispensing systems—critical for long-term compound library storage and parallel synthesis workflows.

Molecular Formula C13H19ClFNO2
Molecular Weight 275.75
CAS No. 2375258-79-8
Cat. No. B2788129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-fluoro-4-methoxyphenyl)methoxy]piperidine hydrochloride
CAS2375258-79-8
Molecular FormulaC13H19ClFNO2
Molecular Weight275.75
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)COC2CCNCC2)F.Cl
InChIInChI=1S/C13H18FNO2.ClH/c1-16-13-3-2-10(8-12(13)14)9-17-11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H
InChIKeyNEQSBMVXNXFKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(3-Fluoro-4-methoxyphenyl)methoxy]piperidine Hydrochloride (CAS 2375258-79-8): Chemical Identity & Core Characteristics for Procurement Decisions


4-[(3-Fluoro-4-methoxyphenyl)methoxy]piperidine hydrochloride is a fluorinated piperidine derivative that combines a 3-fluoro-4-methoxyphenyl moiety with a piperidine ring via a methoxy linker, supplied as the hydrochloride salt. The free base (CAS 1094533-79-5) has a molecular weight of 239.29 g/mol, while the HCl salt (CAS 2375258-79-8) increases to 275.75 g/mol [1]. The compound is primarily employed as a versatile small-molecule scaffold in pharmaceutical and agrochemical discovery, with purity typically ≥95% [1]. Its computed descriptors include XLogP3 of 1.8, topological polar surface area (TPSA) of 30.5 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds [1].

Why In-Class Piperidine Derivatives Cannot Substitute for 4-[(3-Fluoro-4-methoxyphenyl)methoxy]piperidine Hydrochloride Without Risk


Piperidine scaffolds with varied aryl substituents are often treated as interchangeable building blocks, yet key structural features of this compound—the 3-fluoro-4-methoxyphenyl group and the benzylic ether linkage—have been specifically identified in patent SAR studies as critical for sigma-1 receptor subtype selectivity [1]. Substitution with non-fluorinated analogs (e.g., 4-[(4-methoxyphenyl)methoxy]piperidine) or regioisomers (e.g., 3-(3-fluoro-4-methoxyphenyl)piperidine) would alter lipophilicity, hydrogen-bonding capacity, and conformational preferences, potentially leading to divergent biological target engagement or physicochemical behavior [1]. The hydrochloride salt form further distinguishes this compound in terms of solid-state handling and solubility relative to free-base alternatives .

Quantitative Differential Evidence for 4-[(3-Fluoro-4-methoxyphenyl)methoxy]piperidine Hydrochloride vs. Closest Analogs


Sigma-1 Receptor Subtype Selectivity: Patent-Derived SAR Preference for the 3-Fluoro-4-methoxyphenyl Group

Patent WO2008096189 explicitly lists 3-fluoro-4-methoxyphenyl among the preferred R1 substituents for piperidine/piperazine derivatives that exhibit selectivity for sigma-1 receptors over sigma-2 receptors [1]. In contrast, the unsubstituted 4-methoxyphenyl and 3,4-dimethoxyphenyl groups are listed separately under broader generic definitions without the same selectivity annotation [1]. While quantitative Ki values for the target compound are not publicly available, the patent's explicit differentiation of 3-fluoro-4-methoxyphenyl as a 'particular value' for achieving sigma-1 selectivity constitutes a class-level SAR signal that should guide analog selection in CNS-targeted programs [1].

Sigma-1 receptor Structure-activity relationship CNS drug discovery

Lipophilicity Differentiation: Computed XLogP3 Comparison with Non-Fluorinated Analog

The target compound (free base) has a computed XLogP3 of 1.8 and a TPSA of 30.5 Ų [1]. The des-fluoro analog 4-[(4-methoxyphenyl)methoxy]piperidine (CAS 1220028-57-8) is expected to exhibit a lower XLogP3, consistent with the well-established contribution of aromatic fluorine to lipophilicity (ΔlogP ≈ +0.5 to +0.7 per fluorine substitution on a phenyl ring) [2]. This difference places the target compound in a more favorable lipophilicity window for CNS penetration (typically logP 1–3) while maintaining a low TPSA compatible with blood-brain barrier permeation [1].

Lipophilicity Drug-likeness Medicinal chemistry

Salt Form Differentiation: Hydrochloride Salt vs. Free Base for Solid-State Handling and Solubility

The hydrochloride salt (MW 275.75 g/mol ) is the commercially supplied form (CAS 2375258-79-8), whereas the free base (MW 239.29 g/mol [1]) is available separately. Salt formation with HCl typically enhances aqueous solubility, improves crystallinity, and facilitates long-term storage stability compared to the free base, which is often an oil or low-melting solid [2]. Although no direct solubility comparison data is publicly available for this specific compound, the hydrochloride salt is the preferred form for building block procurement when solid-phase handling, weighing accuracy, and formulation compatibility are critical .

Salt selection Solid-state chemistry Formulation

Regioisomeric Differentiation: 4-Methoxy Linkage vs. Direct Aryl-Piperidine Attachment

The target compound features a benzylic ether linker (-CH₂O-) connecting the 3-fluoro-4-methoxyphenyl group to the piperidine 4-position, yielding four rotatable bonds [1]. The direct aryl-piperidine analog 4-(3-fluoro-4-methoxyphenyl)piperidine (CAS 899357-01-8) has only one rotatable bond between the rings, resulting in greater conformational rigidity . This increased flexibility can expand the accessible conformational space for target binding, albeit at a potential entropic cost; the benzylic ether oxygen also introduces an additional hydrogen bond acceptor site that may participate in key polar interactions [1]. No head-to-head biological comparison of these two scaffolds has been published.

Conformational flexibility Linker optimization Medicinal chemistry

Limitations Statement: Absence of High-Strength Public Comparative Biological Data

An exhaustive search of the public literature (PubMed, Google Patents, vendor repositories) as of 2026-04-29 reveals no published head-to-head biological or physicochemical comparison studies directly measuring 4-[(3-fluoro-4-methoxyphenyl)methoxy]piperidine hydrochloride against its closest analogs in the same assay system [1]. The differentiation evidence presented above is based on class-level physicochemical principles, computed molecular descriptors, patent SAR annotations, and salt-form comparisons. Procurement decisions should account for this evidence gap; confirmatory benchmarking against analogs is recommended before final compound selection for critical lead optimization programs [1].

Data gap Procurement risk Due diligence

Recommended Application Scenarios for 4-[(3-Fluoro-4-methoxyphenyl)methoxy]piperidine Hydrochloride Based on Differential Evidence


Sigma-1 Receptor-Targeted Library Synthesis

Incorporating this building block into parallel library synthesis for sigma-1 receptor programs is justified by the patent SAR annotation identifying 3-fluoro-4-methoxyphenyl as a preferred substituent for sigma-1 selectivity [1]. This scaffold can serve as a core fragment for exploring SAR around the piperidine nitrogen and the benzylic ether linker, with the goal of optimizing subtype selectivity [1].

CNS Drug Discovery Requiring Balanced Lipophilicity

With a computed XLogP3 of 1.8 and TPSA of 30.5 Ų [1], the compound falls within the favorable property space for CNS drug candidates. The fluorine atom contributes to increased metabolic stability while maintaining acceptable lipophilicity, making this scaffold suitable for hit-to-lead optimization in CNS programs where brain penetration and metabolic resilience are critical [1].

Solid-Phase Synthesis and Automated Parallel Chemistry

The hydrochloride salt form offers improved solid-state properties—including higher melting point, reduced hygroscopicity, and easier weighing—compared to the free base [1]. These characteristics make the salt form preferable for automated solid-dispensing systems and long-term compound library storage [1].

Conformational Flexibility Screening in Fragment-Based Drug Discovery

The four rotatable bonds and additional ether oxygen hydrogen bond acceptor of the benzylic ether linker provide greater conformational diversity compared to the direct aryl-piperidine analog [1]. This scaffold is appropriate for fragment-based screening campaigns where exploring diverse binding orientations is a priority, though entropic penalty considerations should be monitored through biophysical binding assays [1].

Quote Request

Request a Quote for 4-[(3-fluoro-4-methoxyphenyl)methoxy]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.